N-(1-pyridin-2-ylbutylideneamino)azepane-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-pyridin-2-ylbutylideneamino)azepane-1-carbothioamide is a complex organic compound with a unique structure that includes a pyridine ring, an azepane ring, and a carbothioamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-pyridin-2-ylbutylideneamino)azepane-1-carbothioamide typically involves multi-step organic reactions. One common method includes the reaction of 2-aminopyridine with a suitable aldehyde or ketone to form an intermediate Schiff base, which is then reacted with azepane-1-carbothioamide under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane (DCM) and catalysts such as palladium (Pd) complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques like recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-pyridin-2-ylbutylideneamino)azepane-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like DCM or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups into the pyridine ring .
Wissenschaftliche Forschungsanwendungen
N-(1-pyridin-2-ylbutylideneamino)azepane-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(1-pyridin-2-ylbutylideneamino)azepane-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azepane-1-carbothioamide: A simpler analog with similar structural features but lacking the pyridine ring.
N-(pyridin-2-yl)amides: Compounds with a pyridine ring and amide group, but different ring structures.
3-bromoimidazo[1,2-a]pyridines: Compounds with a pyridine ring and imidazole ring, showing different reactivity and applications.
Uniqueness
N-(1-pyridin-2-ylbutylideneamino)azepane-1-carbothioamide is unique due to its combination of a pyridine ring, azepane ring, and carbothioamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Eigenschaften
CAS-Nummer |
86919-62-2 |
---|---|
Molekularformel |
C16H24N4S |
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
N-(1-pyridin-2-ylbutylideneamino)azepane-1-carbothioamide |
InChI |
InChI=1S/C16H24N4S/c1-2-9-15(14-10-5-6-11-17-14)18-19-16(21)20-12-7-3-4-8-13-20/h5-6,10-11H,2-4,7-9,12-13H2,1H3,(H,19,21) |
InChI-Schlüssel |
YKFJXGTVWCAWFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=NNC(=S)N1CCCCCC1)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.